molecular formula C9H8Cl2N4OS B2766878 4-amino-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 871217-87-7

4-amino-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2766878
CAS No.: 871217-87-7
M. Wt: 291.15
InChI Key: DDLOOWFDQFIYOR-UHFFFAOYSA-N
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Description

4-amino-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties . The presence of the triazole ring in its structure makes it a significant compound in medicinal chemistry and various industrial applications.

Preparation Methods

The synthesis of 4-amino-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-bromo-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with this compound in absolute ethanol, using triethylamine as a catalyst . The reaction proceeds under reflux conditions, yielding the desired product in good yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

4-amino-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or thiols.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the triazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

4-amino-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

4-amino-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-amino-3-[(2,5-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N4OS/c10-5-1-2-6(11)7(3-5)16-4-8-13-14-9(17)15(8)12/h1-3H,4,12H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLOOWFDQFIYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OCC2=NNC(=S)N2N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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